Curvulin
Overview
Description
Curvulin is a metabolite isolated from various fungal strains, such as Drechslera indica and endophytic Bipolaris species associated with aquatic macrophytes. It has been identified through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) . Curvulin exhibits phytotoxic properties, causing necroses on plants like purslane and spiny amaranth, which are normal hosts for the fungus producing it . Additionally, curvulin and its derivatives have been studied for their anti-inflammatory and antileishmanial activities .
Synthesis Analysis
The synthesis of curvulin and its derivatives has been a subject of interest due to their intriguing biological activities. The first total synthesis of curvularides A-E, which are related to curvulin, was achieved and helped confirm their absolute configurations . The synthesis of (-)-curvulamine, a dimeric member of the curvulin class, was accomplished in a 10-step process, highlighting the chemical structure's complexity and potential for antibiotic activity . A general approach for the synthesis of benzannulated macrolactone natural products, including curvulin, utilized aryne acyl-alkylation reactions . Moreover, the synthesis of (±)-dimethyl curvularin was based on palladium-catalyzed carbonylation using a butadiene telomer as a building block . The synthesis of curvulone B employed the 2-chlorobenzyl protecting group for greater Lewis acid stability .
Molecular Structure Analysis
Curvulin's molecular structure is characterized by a lactone ring, which is a common feature in its class of polyketides. The structure of curvulin and its derivatives has been elucidated using comprehensive spectroscopic analyses, including 1D and 2D NMR spectroscopy and mass spectrometry . The absolute configurations of curvularides were confirmed through total synthesis . The molecular structure plays a crucial role in the biological activity of these compounds, as seen in their phytotoxic and anti-inflammatory effects.
Chemical Reactions Analysis
Curvulin and its derivatives undergo various chemical reactions during their synthesis. Key steps in the synthesis of curvularides involved diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings . The synthesis of (-)-curvulamine featured the exploitation of the heteroaromatic pyrrolo[1,2-a]azepinone nucleus . Aryne acyl-alkylation was pivotal in the general synthesis approach for benzannulated macrolactones . The palladium-catalyzed carbonylation reaction was a critical step in the synthesis of (±)-dimethyl curvularin .
Physical and Chemical Properties Analysis
The physical and chemical properties of curvulin and its derivatives are closely related to their biological activities. Curvulin-type polyketides have shown strong anti-inflammatory effects by inhibiting the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages . The opening of the 12-membered lactone ring and blocking the phenol functionality in these compounds led to a significant decrease in their anti-inflammatory activity . The phytotoxic effects of curvulin and O-methylcurvulinic acid on certain plants suggest that these compounds interact with host leaf constituents, which may regulate their production by the fungus . The antileishmanial activity of curvulin further demonstrates its potential as a bioactive compound .
Scientific Research Applications
Phytotoxic Metabolites
Curvulin has been isolated from Drechslera indica and identified as a phytotoxic compound. It, along with O-methylcurvulinic acid, causes necroses on plants like purslane and spiny amaranth. These compounds are phytotoxic to some of the normal hosts of this fungus, highlighting their potential role in plant-fungus interactions (Kenfield, Hallock, Clardy, & Strobel, 1989).
Microbial Metabolism
Curvulin has been identified as a metabolic product of glucose metabolism by the fungus Curvularia siddiqui sp. novo. This discovery adds to our understanding of fungal biochemistry and the diversity of microbial metabolites (Kamal, Ahmad, Khan, & Qureshi, 1962).
Synthesis and Chemical Study
The total synthesis of curvulin and related compounds has been achieved, starting from known phenylacetic acid derivatives. This research is significant for understanding the chemical structure and potential applications of curvulin and its derivatives in various fields (Bracher & Krauss, 1998).
Antileishmanial Activity
A study investigating the biological activity of endophytic fungal strains of Bipolaris genera, isolated from aquatic macrophytes, identified curvulin as one of the main compounds. The study highlighted the antileishmanial activity of these extracts, suggesting potential medicinal applications of curvulin (Almeida et al., 2018).
properties
IUPAC Name |
ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXCFUGBPBPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940619 | |
Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
CAS RN |
19054-27-4 | |
Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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